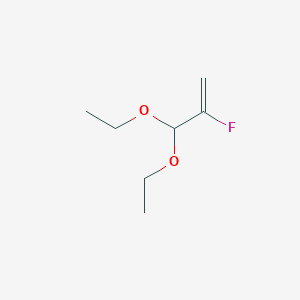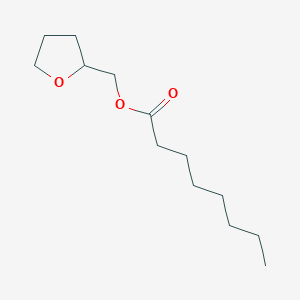
Octanoic acid, (tetrahydro-2-furanyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, (tetrahydro-2-furanyl)methyl ester: is an organic compound with the molecular formula C13H24O3 It is a derivative of octanoic acid, where the octanoic acid is esterified with a tetrahydro-2-furanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, (tetrahydro-2-furanyl)methyl ester typically involves the esterification of octanoic acid with tetrahydro-2-furanyl methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octanoic acid, (tetrahydro-2-furanyl)methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octanoic acid, (tetrahydro-2-furanyl)methyl ester is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules for research purposes.
Biology: In biological research, this compound can be used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions.
Industry: In the industrial sector, this compound can be used as a plasticizer or as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of octanoic acid, (tetrahydro-2-furanyl)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release octanoic acid and tetrahydro-2-furanyl methanol. These products can then participate in various biochemical pathways, influencing cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound can be hydrolyzed by esterases, releasing octanoic acid and tetrahydro-2-furanyl methanol.
Cellular Pathways: Octanoic acid can enter fatty acid metabolism pathways, while tetrahydro-2-furanyl methanol can be further metabolized or excreted.
Comparison with Similar Compounds
Octanoic acid, methyl ester: Similar ester but with a methyl group instead of a tetrahydro-2-furanyl group.
Tetradecanoic acid, (tetrahydro-2-furanyl)methyl ester: A longer-chain ester with similar functional groups.
Butanoic acid, 3-methyl-, (tetrahydro-2-furanyl)methyl ester: A shorter-chain ester with a similar tetrahydro-2-furanyl group.
Uniqueness: Octanoic acid, (tetrahydro-2-furanyl)methyl ester is unique due to the presence of the tetrahydro-2-furanyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
33601-75-1 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
oxolan-2-ylmethyl octanoate |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-9-13(14)16-11-12-8-7-10-15-12/h12H,2-11H2,1H3 |
InChI Key |
YSQZRHYJAJOFIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
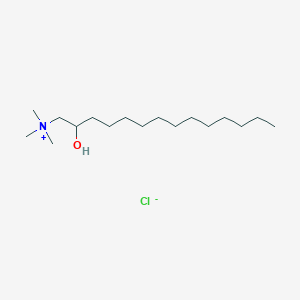
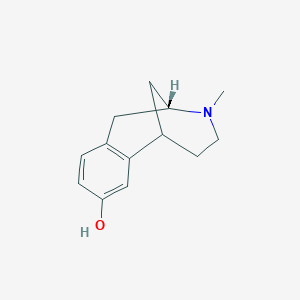
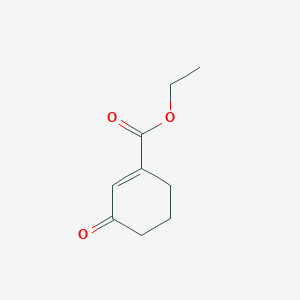
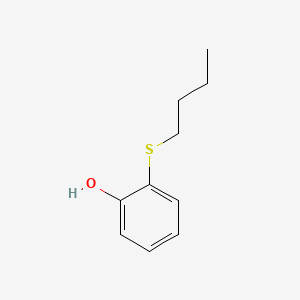
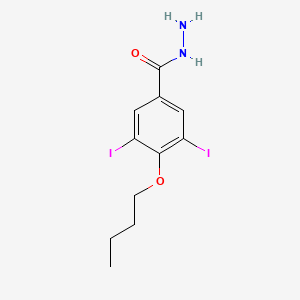
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
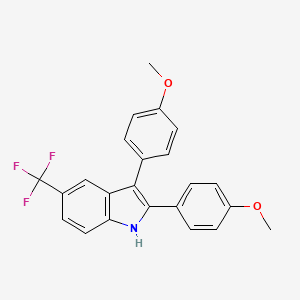
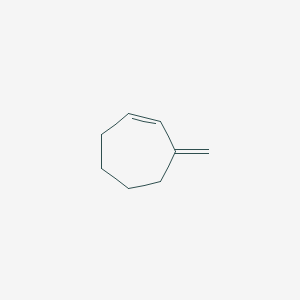
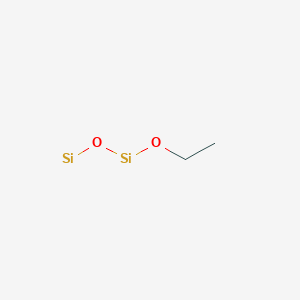
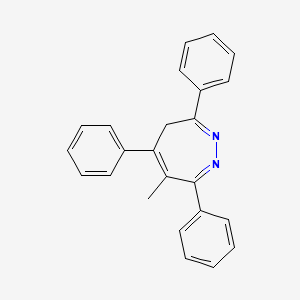
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
